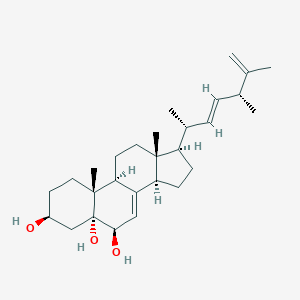
3-methoxypyridine-2(1H)-thione
Vue d'ensemble
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is often limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various functional groups attached to the pyridine core . The exact structure would depend on the specific synthesis process and the functional groups involved.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on their specific structure and functional groups . For example, the molecular weight of 3-Methoxy-2(1H)-pyridone is 125.13 g/mol .Applications De Recherche Scientifique
UV/Vis Spectra and Electronic Transitions
3-Methoxypyridine-2(1H)-thione has been studied for its absorptions in UV/Vis spectra. These absorptions are primarily due to ππ*-type transitions. Such studies are crucial in understanding the electronic structure and behavior of this compound under various light conditions. This understanding is vital for applications in photochemistry and materials science (Hartung et al., 2005).
Metal Complex Formation
Research on 3-methoxypyridine-2(1H)-thione includes its ability to form stable complexes with metals like Fe(III) and Pb(II). These complexes have implications in areas such as inorganic chemistry, catalysis, and potentially in biomedical applications (Katoh et al., 2006).
Stability Improvement for Photobiological Studies
Modifications of 3-methoxypyridine-2(1H)-thione have been proposed to increase its stability against daylight, enhancing its usability in photobiological studies. By shifting its absorption band, these modifications aim to make this compound more manageable and stable for various applications, especially in environments with UV exposure (Arnone & Engels, 2007).
Role in Synthesis of Other Compounds
This compound has also been utilized in the synthesis of other complex molecules. For instance, it has been used as a starting material in the synthesis of 3-amino-4-methyl-6-trifluoromethylthieno[2,3-b]pyridine-2-carboxanilide, which has potential applications in organic and medicinal chemistry (Nikishin et al., 1998).
Generation of Pyrrolyl Radical
The pyrolysis of 3-methoxypyridine has been found effective in generating pyrrolyl radical in the gas phase. Such studies are significant for understanding the chemical behavior of radicals, which is essential in fields like combustion chemistry and atmospheric chemistry (Holzmeier et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-7-6(5)9/h2-4H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGPPRJSTIXUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617960 | |
| Record name | 3-Methoxypyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxypyridine-2(1H)-thione | |
CAS RN |
155222-37-0 | |
| Record name | 3-Methoxypyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)







![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)

